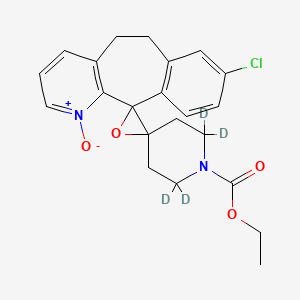
Loratadine-d4 Epoxide N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loratadine-d4 Epoxide N-Oxide is a deuterated derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. The compound has a molecular formula of C22H19D4ClN2O4 and a molecular weight of 418.91 . It is primarily used in scientific research, particularly in the fields of proteomics and pharmacokinetics.
Preparation Methods
The preparation of Loratadine-d4 Epoxide N-Oxide involves several synthetic routes and reaction conditions. One common method is the effervescent method, which is a low-energy technique used to prepare nanosuspensions of Loratadine. This method involves using Soluplus as a stabilizer to improve the bioavailability of Loratadine in vivo . The nanosuspensions are then lyophilized for further study, resulting in freeze-dried powders that can be quickly dissolved.
Chemical Reactions Analysis
Loratadine-d4 Epoxide N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Theoretical investigations using density functional theory (DFT) and molecular dynamics (MD) simulations have identified the nucleophilic nature of the N24 atom of the pyridine ring and the oxygen atom O1 . Oxidation is likely to occur in the piperidine and cycloheptane rings, leading to the formation of degradation compounds. Common reagents used in these reactions include hydrogen peroxide and sodium hypochlorite.
Scientific Research Applications
Loratadine-d4 Epoxide N-Oxide has a wide range of scientific research applications. It is used in proteomics research to study protein interactions and functions . In pharmacokinetics, it is used to investigate the metabolism and bioavailability of Loratadine. The compound is also used in environmental science to study the degradation pathways of antihistamines in natural water environments . Additionally, it has applications in the development of new pharmaceuticals and the study of allergic reactions.
Mechanism of Action
The mechanism of action of Loratadine-d4 Epoxide N-Oxide involves targeting H1 histamine receptors. Histamine release is a key mediator in allergic rhinitis and urticaria, and Loratadine exerts its effect by blocking these receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions. The compound’s antiallergic properties may also involve the inhibition of 5-lipoxygenase activity .
Comparison with Similar Compounds
Loratadine-d4 Epoxide N-Oxide is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and bioavailability. Similar compounds include Loratadine, Fexofenadine, and Cetirizine . While all these compounds are used to treat allergic reactions, this compound’s deuterated structure provides distinct advantages in scientific research, particularly in studies involving metabolic pathways and degradation products.
Properties
Molecular Formula |
C22H23ClN2O4 |
|---|---|
Molecular Weight |
418.9 g/mol |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |
InChI Key |
ZPCHCJCBRZXZHY-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C1(CC2(CC(N1C(=O)OCC)([2H])[2H])C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl)[2H] |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




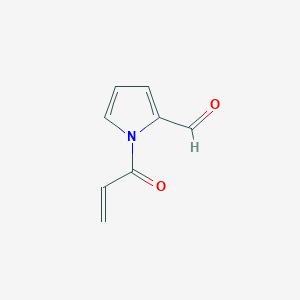
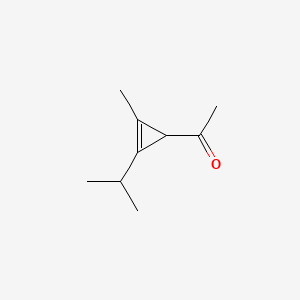

![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)
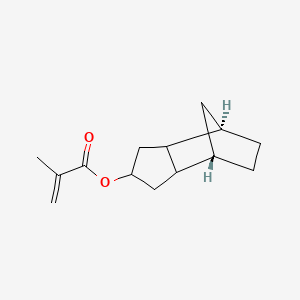
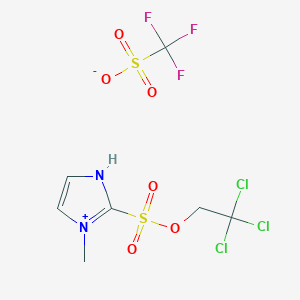
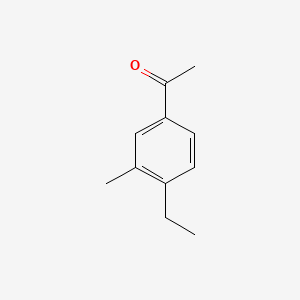
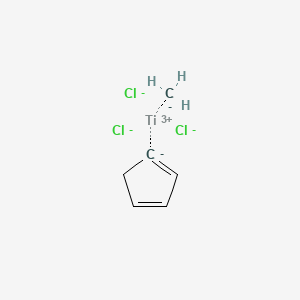
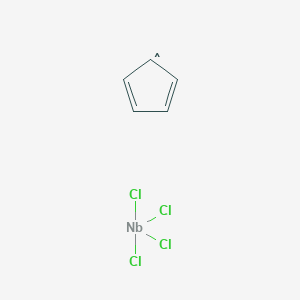

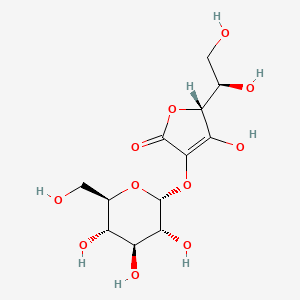
![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
